4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine
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Overview
Description
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine is an organic compound that features a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 1-methyl-1H-tetrazole-5-thiol under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing its binding affinity. The thio group can also participate in covalent bonding with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the piperidine moiety.
4-(1-Methyl-1H-tetrazol-5-yl)piperidine: Similar structure but without the thio group.
(1-Methyl-1H-tetrazol-5-yl)thioacetic acid: Contains a thio group and tetrazole ring but with an acetic acid moiety instead of piperidine
Uniqueness
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine is unique due to the combination of the piperidine ring and the 1-methyl-1H-tetrazol-5-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13N5S |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanylpiperidine |
InChI |
InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
MXEPTBVDQHUEAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2CCNCC2 |
Origin of Product |
United States |
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